

Application Notes and Protocols for Flow Cytometry Analysis of PROTAC-Induced Apoptosis

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-17

Cat. No.: B15578951

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Audience: Researchers, scientists, and drug development professionals.

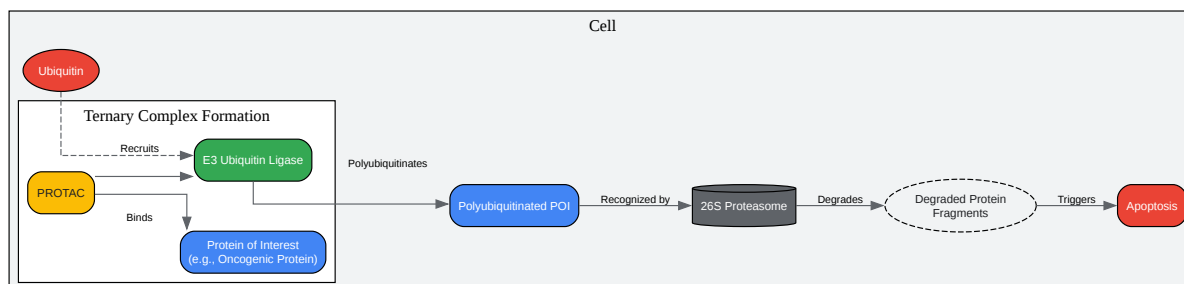
Introduction

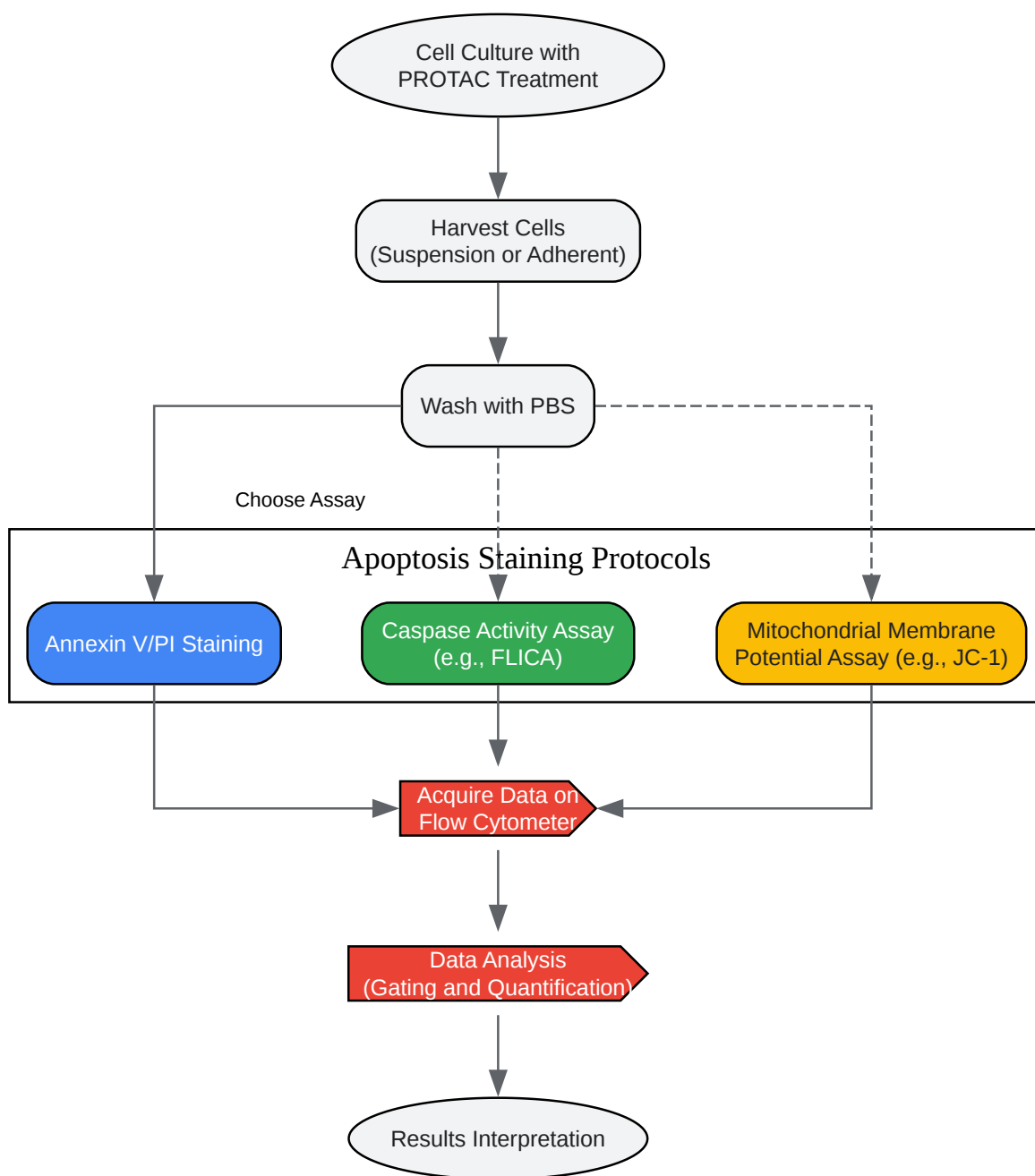
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to selectively eliminate target proteins from cells.^[1] These heterobifunctional molecules link a target protein to an E3 ubiquitin ligase, thereby coopting the cell's own ubiquitin-proteasome system (UPS) to induce degradation of the protein of interest.^{[1][2]} For many PROTACs developed as cancer therapeutics, the degradation of an oncogenic protein is intended to trigger programmed cell death, or apoptosis.^[1] Therefore, the accurate quantification of apoptosis is a critical step in evaluating the efficacy of novel PROTACs.^{[1][3]}

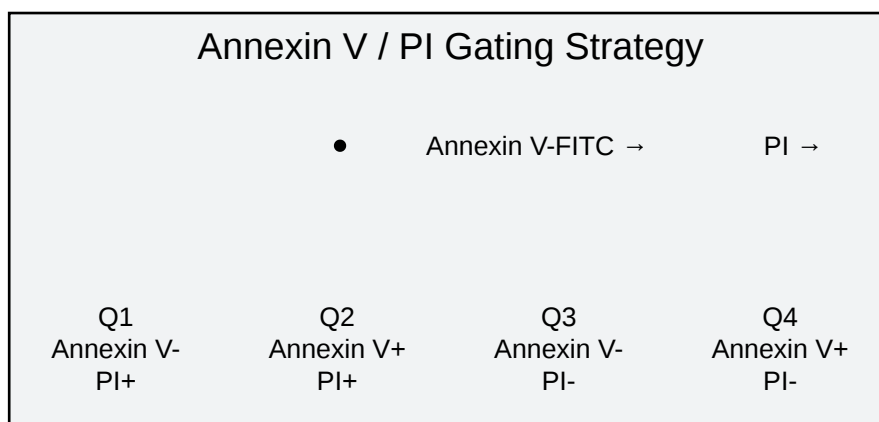
Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of individual cells within a heterogeneous population.^[1] Its ability to simultaneously measure multiple parameters makes it an ideal platform for dissecting the complex and dynamic process of apoptosis in response to PROTAC treatment.^[1] This document provides detailed application notes and protocols for key flow cytometry-based assays to monitor PROTAC-induced apoptosis.

Mechanism of PROTAC Action and Apoptosis Induction

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] The degradation of key survival proteins, such as anti-apoptotic proteins or oncogenic kinases, can trigger the intrinsic or extrinsic apoptosis pathways, ultimately leading to the activation of executioner caspases and cell death.[6][7]







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